6-Methyl-4-(trifluoromethyl)pyridin-2-amine
Overview
Description
“6-Methyl-4-(trifluoromethyl)pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . These are organofluorine compounds that contain a pyridine ring substituted with a trifluoromethyl group .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “6-Methyl-4-(trifluoromethyl)pyridin-2-amine”, often involves the use of fluorinated organic chemicals . Two procedures for the preparation of similar compounds have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .
Molecular Structure Analysis
The molecular structure of “6-Methyl-4-(trifluoromethyl)pyridin-2-amine” includes a pyridine ring substituted with a trifluoromethyl group . The presence of the fluorine atom and the pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methyl-4-(trifluoromethyl)pyridin-2-amine” are largely influenced by the presence of the trifluoromethyl group and the pyridine ring in its structure . The unique physicochemical properties of fluorine, which is the next smallest atom after hydrogen but the atom with the largest electronegativity, contribute to the biological activities of fluorine-containing compounds .
Scientific Research Applications
Metal Complex Formation and Thermodynamics
- Thermodynamics of Metal Complex Formation : Pyridine derivatives, including tris(6-methyl-2-pyridylmethyl)-amine, show interesting behavior in forming complexes with various metal ions. These complexes have been studied for their thermodynamic properties, indicating potential applications in metal ion coordination and extraction processes (Anderegg et al., 1977).
Fluorescence and Binding Properties in Chemistry
- Fluorescence and Metal Ion Binding : Derivatives of tris((6-phenyl-2-pyridyl)methyl)amine, with enhanced solubility in organic and aqueous solvents, have been investigated for their fluorescence properties and metal ion binding capabilities. This research is particularly relevant in the development of sensors and imaging agents (Liang et al., 2009).
Magnetic and Structural Properties in Coordination Chemistry
- Magnetic Behavior in Polynuclear Compounds : The study of tetranuclear compounds with ligands like tris(pyridin-2-ylmethyl)amine and its derivatives provides insights into the magnetic behavior of these complexes. This has implications in fields like magnetism and materials science (Boldog et al., 2009).
Reactivity and Structural Insights in Copper(II) Complexes
- Copper(II) Complexes Reactivity : Copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine ligands demonstrate varied reactivity with hydrogen peroxide, offering insights into copper-mediated redox chemistry, which is vital for applications in catalysis and bioinorganic chemistry (Kunishita et al., 2008).
Photochemistry and Steric Effects
- Steric Effects in Ruthenium Complexes : The addition of methyl groups to tris[(pyridin-2-yl)methyl]amine in ruthenium complexes affects their photochemical and thermal reactivity. This has potential applications in photochemistry and the design of light-activated processes (Arora et al., 2016).
Synthetic Applications in Medicinal Chemistry
- Synthesis of Anticancer Agents : Novel alkyl amide functionalized derivatives of trifluoromethyl substituted pyrazolo[3,4-b]pyridine, including compounds derived from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, show promise as potential anticancer agents. This highlights the role of this compound in drug discovery and medicinal chemistry (Chavva et al., 2013).
Protonation and NMR Studies
- NMR Studies on Protonation : Nitrogen-NMR studies on the protonation of compounds like tris[(2-pyridyl)methyl]amine provide essential information for understanding the electronic structure and reactivity of these molecules, which is crucial in fields like analytical chemistry (Anderegg et al., 1986).
Future Directions
properties
IUPAC Name |
6-methyl-4-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-2-5(7(8,9)10)3-6(11)12-4/h2-3H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSAFGRUAPRSPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593687 | |
Record name | 6-Methyl-4-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-(trifluoromethyl)pyridin-2-amine | |
CAS RN |
165385-89-7 | |
Record name | 6-Methyl-4-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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